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molecular formula C7H14N2O2 B8686001 N-(2,2-diethoxyethyl)carbodiimide CAS No. 185312-09-8

N-(2,2-diethoxyethyl)carbodiimide

Cat. No. B8686001
M. Wt: 158.20 g/mol
InChI Key: BTEMNMAMFPCZKL-UHFFFAOYSA-N
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Patent
US09447049B2

Procedure details

A solution of the aminoacetaldehyde diethyl acetal (5.32 g, 40 mmol) in ether (20 mL) was added to a suspension of CNBr (4.22 g, 40 mmol) in hexane (20 mL) at RT. The reaction mixture was stirred at RT overnight. The solid was removed by filtration and washed with ether. The combined filtrate was concentrated. Flash chromatography of the concentrated residue afforded 2.82 g (45%) of the N-(2,2-diethoxyethyl)carbodiimide (a). 1H NMR (500 MHz, CDCl3): 4.58 (t, J=5.5 Hz, 1H), 3.85 (br s, 1H), 3.73 (m, 2H), 3.56 (m, 2H), 3.16 (J=5.5 Hz, 2H), 1.23 (t, J=7.0 Hz, 3H), MS: 156.8 (M−H)−; 180.9 (M+Na)+.
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[N:10]#[C:11]Br>CCOCC.CCCCCC>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][N:6]=[C:11]=[NH:10])[CH3:2]

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
4.22 g
Type
reactant
Smiles
N#CBr
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CN=C=N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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